2,4-Pentanedione, 3-vanillyl-

Catalog No.
S15276387
CAS No.
30881-23-3
M.F
C13H16O4
M. Wt
236.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Pentanedione, 3-vanillyl-

CAS Number

30881-23-3

Product Name

2,4-Pentanedione, 3-vanillyl-

IUPAC Name

3-[(4-hydroxy-3-methoxyphenyl)methyl]pentane-2,4-dione

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

InChI

InChI=1S/C13H16O4/c1-8(14)11(9(2)15)6-10-4-5-12(16)13(7-10)17-3/h4-5,7,11,16H,6H2,1-3H3

InChI Key

IFGDRUTWCITGHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC(=C(C=C1)O)OC)C(=O)C

2,4-Pentanedione, 3-vanillyl- is an organic compound with the molecular formula C13H16O4C_{13}H_{16}O_{4} and a unique structure characterized by a vanillyl group attached to a 2,4-pentanedione backbone. The vanillyl moiety, derived from vanillin, contributes to the compound's aromatic properties and potential biological activities. This compound is classified as a diketone due to the presence of two carbonyl groups in its structure, which play a crucial role in its reactivity and interactions in various chemical environments .

Typical of diketones and phenolic compounds. Key reactions include:

  • Condensation Reactions: The diketone can undergo aldol condensation, leading to the formation of larger carbon frameworks.
  • Oxidation: The presence of carbonyl groups allows for oxidation reactions that can convert the diketone into more complex structures.
  • Reduction: 2,4-Pentanedione can be reduced to form corresponding alcohols or other derivatives, depending on the reducing agent used.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research indicates that 2,4-pentanedione derivatives exhibit various biological activities, including:

  • Antioxidant Properties: Compounds with vanillyl groups are known for their ability to scavenge free radicals, potentially contributing to health benefits.
  • Antimicrobial Activity: Some studies suggest that similar compounds possess antimicrobial properties, making them candidates for further investigation in pharmaceutical applications.
  • Flavoring Agent: As a derivative of vanillin, it may also contribute flavoring characteristics in food products .

The synthesis of 2,4-pentanedione, 3-vanillyl- can be achieved through several methods:

  • Condensation of Vanillin with Diketones: A common approach involves reacting vanillin with diketones under acidic or basic conditions to form the desired compound.
  • Enzymatic Synthesis: Utilizing enzymes that facilitate specific reactions can yield high purity and selectivity for this compound.
  • Chemical Synthesis from Precursors: Starting from simpler organic compounds through multi-step synthetic routes can also produce 2,4-pentanedione, 3-vanillyl- .

The applications of 2,4-pentanedione, 3-vanillyl- span various fields:

  • Food Industry: Used as a flavoring agent due to its pleasant aroma and taste profile.
  • Cosmetics: Its antioxidant properties make it suitable for formulations aimed at skin protection.
  • Pharmaceuticals: Potential applications in drug development due to its biological activities .

Studies on the interactions of 2,4-pentanedione, 3-vanillyl- with other compounds reveal insights into its reactivity and potential synergistic effects:

  • Complex Formation: The compound may form complexes with metal ions or other organic molecules, influencing its stability and reactivity.
  • Biological Interactions: Investigations into how this compound interacts with biological targets could elucidate mechanisms behind its observed biological activities .

Several compounds share structural similarities with 2,4-pentanedione, 3-vanillyl-. Here’s a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
Vanillin (4-hydroxy-3-methoxybenzaldehyde)Aromatic AldehydeWidely used as a flavoring agent; antioxidant properties.
Acetylacetone (2,4-pentanedione)DiketoneCommonly used as a chelating agent; less aromatic than 3-vanillyl.
3-Vanillin (3-hydroxy-4-methoxybenzaldehyde)Aromatic AldehydeSimilar flavor profile; different positioning of functional groups.
Ethyl Vanillin (ethyl 4-hydroxy-3-methoxybenzoate)Aromatic EsterStronger flavor than vanillin; used in food industry.

The unique combination of diketone properties and the vanillyl group distinguishes 2,4-pentanedione, 3-vanillyl- from these similar compounds. Its potential applications in flavoring and pharmaceuticals further enhance its significance in research and industry .

Capsaicinoids, the pungent compounds in chili peppers (e.g., capsaicin and dihydrocapsaicin), serve as key precursors for 3-vanillyl-2,4-pentanedione. The compound arises via oxidative degradation and subsequent condensation reactions. Capsaicin undergoes enzymatic hydrolysis by acyltransferases or non-specific esterases, releasing vanillylamine and a fatty acid chain. Vanillylamine is then oxidized to vanillin through amine oxidase activity, a reaction paralleling pathways observed in Streptomyces species.

The diketone backbone of 2,4-pentanedione is synthesized via acetyl-CoA condensation. Acetyl-CoA acetyltransferase (Thiolase) catalyzes the formation of acetoacetyl-CoA, which is dephosphorylated to yield 2,4-pentanedione. The vanillyl group is transferred to the central carbon of 2,4-pentanedione through a vanillyltransferase-mediated reaction, likely involving UDP-glycosyltransferases or CoA-dependent acyltransferases. This step mirrors enzymatic strategies in polyketide biosynthesis, where modular enzymes assemble complex scaffolds through iterative condensation.

Key Enzymatic Steps:

  • Capsaicin Hydrolysis: Cleavage of capsaicin to vanillylamine.
  • Vanillin Formation: Oxidation of vanillylamine to vanillin.
  • Backbone Synthesis: Acetyl-CoA condensation to 2,4-pentanedione.
  • Conjugation: Vanillyl transfer to 2,4-pentanedione.

Protein-Target Interaction Profiling via Chemoproteomics

Chemoproteomics represents a comprehensive analytical framework for identifying protein targets of bioactive compounds through mass spectrometry-based approaches [1]. For 2,4-Pentanedione, 3-vanillyl-, this methodology offers unique insights into its molecular interaction landscape within cellular proteomes.

The compound's structural characteristics, featuring both a diketone backbone (2,4-pentanedione) and a vanillyl substituent (4-hydroxy-3-methoxyphenyl), present distinct opportunities for protein engagement [2] [3]. The vanillyl moiety contributes aromatic properties and hydrogen bonding capabilities through its hydroxyl and methoxy functional groups, while the diketone functionality enables nucleophilic interactions and potential metal coordination chemistry [2].

Contemporary chemoproteomic strategies employ multiple complementary approaches for target identification. Affinity-based chemoproteomics utilizes immobilized derivatives of 2,4-Pentanedione, 3-vanillyl- on solid supports to capture interacting proteins from cellular lysates [4]. This approach requires careful probe design to maintain the compound's biological activity while enabling protein enrichment. The diketone functionality of the compound provides a reactive handle for derivatization through nucleophilic addition reactions with primary amines or thiols [5].

Activity-based protein profiling represents an alternative strategy where 2,4-Pentanedione, 3-vanillyl- analogs equipped with photoaffinity or electrophilic warheads covalently modify target proteins in living cells [6]. The compound's aromatic vanillyl group can accommodate photoactivatable diazirine modifications, enabling ultraviolet light-induced crosslinking to proximal protein residues [7].

Recent developments in label-free chemoproteomics eliminate the need for compound modification entirely [8]. Limited proteolysis approaches combined with machine learning algorithms can identify protein targets by detecting conformational changes upon ligand binding [9]. For 2,4-Pentanedione, 3-vanillyl-, this method would monitor proteolytic susceptibility changes in the presence versus absence of the compound, revealing binding-induced structural alterations.

Thermal proteome profiling represents another probe-free methodology where target proteins exhibit altered thermal stability upon ligand binding [10]. Given the hydrogen bonding capabilities of the vanillyl substituent and the metal chelation potential of the diketone moiety, 2,4-Pentanedione, 3-vanillyl- likely induces measurable thermal stability shifts in its protein targets.

Quantitative mass spectrometry approaches, particularly tandem mass tag labeling and label-free quantification, enable precise measurement of protein engagement across multiple experimental conditions [11] [12]. These methods facilitate determination of concentration-dependent binding profiles and temporal dynamics of target engagement for 2,4-Pentanedione, 3-vanillyl-.

Chemoproteomic ApproachMethodologyAdvantagesApplications to 2,4-Pentanedione, 3-vanillyl-
Affinity CaptureImmobilized compound derivativesHigh specificityVanillyl-functionalized resins
Activity-Based ProfilingCovalent protein modificationNative cellular environmentPhotoactivatable vanillyl analogs
Limited ProteolysisProteolytic pattern analysisNo compound modification requiredDiketone-induced conformational changes
Thermal Proteome ProfilingThermal stability shiftsComprehensive target identificationHydrogen bonding and metal coordination effects

Epigenetic Modulation through Histone Acetylation Patterns

The structural similarity between 2,4-Pentanedione, 3-vanillyl- and established chromatin-modifying compounds suggests potential interactions with histone-modifying enzymes [13] [14]. The diketone functionality bears resemblance to natural substrates and cofactors involved in histone acetylation processes, while the vanillyl group provides additional molecular recognition elements.

Histone acetyltransferase interactions represent a primary mechanism through which 2,4-Pentanedione, 3-vanillyl- may influence chromatin structure [15] [16]. The compound's diketone moiety can potentially interact with acetyltransferase active sites, either as a competitive inhibitor or as an allosteric modulator. Research demonstrates that 2,4-pentanedione derivatives can modify lysine and arginine residues in proteins through formation of enamines and pyrimidine derivatives respectively [5].

The vanillyl substituent introduces additional specificity determinants for histone acetyltransferase recognition. Type A histone acetyltransferases, including General Control Nondepressible 5, CREB-Binding Protein/p300, and Transcription Initiation Factor IID 250, contain bromodomains that recognize acetylated lysine residues [15]. The vanillyl group's aromatic character and hydrogen bonding potential may facilitate interactions with these protein domains.

Histone deacetylase modulation represents another mechanism of epigenetic regulation [17] [18]. The compound's structural features suggest potential interactions with multiple histone deacetylase classes. Class I histone deacetylases, including HDAC1, HDAC2, and HDAC3, are zinc-dependent enzymes that may interact with the metal-chelating diketone functionality of 2,4-Pentanedione, 3-vanillyl- [19].

Recent studies demonstrate that ketone body metabolites can directly inhibit Class I histone deacetylases through competitive inhibition [20]. The diketone structure of 2,4-Pentanedione, 3-vanillyl- may exhibit similar inhibitory properties, leading to hyperacetylation of histone substrates and subsequent chromatin relaxation.

Chromatin remodeling complex interactions extend beyond direct histone-modifying enzymes [21]. The compound may influence recruitment or activity of chromatin remodeling complexes such as the Switch/Sucrose Non-Fermentable complex or the Chromodomain Helicase DNA-binding complex. These interactions could alter nucleosome positioning and DNA accessibility for transcriptional machinery.

The vanillyl group's phenolic hydroxyl may participate in hydrogen bonding networks within chromatin-associated protein complexes. This interaction mode resembles natural polyphenolic compounds that modulate epigenetic machinery through direct protein binding [22].

Epigenetic mark propagation represents a downstream consequence of histone acetylation modulation [23] [24]. Alterations in histone acetylation patterns induced by 2,4-Pentanedione, 3-vanillyl- could influence recruitment of chromatin reader proteins containing bromodomains, plant homeodomain fingers, or other acetyl-lysine recognition modules [25].

Epigenetic TargetInteraction MechanismStructural BasisFunctional Consequence
Type A Histone AcetyltransferasesCompetitive inhibition/allosteric modulationDiketone active site interactionReduced histone acetylation
Class I Histone DeacetylasesZinc chelation/competitive inhibitionMetal coordination by diketoneIncreased histone acetylation
Chromatin Remodeling ComplexesProtein-protein interactionsVanillyl hydrogen bondingAltered nucleosome dynamics
Bromodomain ProteinsAcetyl-lysine mimicryAromatic vanillyl interactionsModified chromatin reader recruitment

Signal Transduction Alterations in Metabolic Disorders

The structural characteristics of 2,4-Pentanedione, 3-vanillyl- position it as a potential modulator of key metabolic signaling pathways implicated in diabetes, obesity, and related metabolic disorders [26]. The compound's diketone functionality resembles endogenous metabolites involved in cellular energy sensing, while the vanillyl group provides additional molecular recognition elements for receptor interactions.

AMP-activated protein kinase pathway modulation represents a primary mechanism through which 2,4-Pentanedione, 3-vanillyl- may influence metabolic homeostasis [20]. The diketone structure bears similarity to metabolic intermediates that regulate AMP-activated protein kinase activity through allosteric mechanisms. Activation of this pathway promotes glucose uptake, fatty acid oxidation, and mitochondrial biogenesis while inhibiting anabolic processes.

The compound may function as a metabolic mimetic, inducing cellular responses characteristic of energy deprivation or metabolic stress. This mechanism parallels the action of established metabolic modulators such as metformin and 5-aminoimidazole-4-carboxamide ribonucleotide, which activate AMP-activated protein kinase through distinct molecular mechanisms.

Peroxisome proliferator-activated receptor signaling represents another potential target pathway [26]. The vanillyl substituent's aromatic character and hydrogen bonding capabilities may facilitate interactions with ligand-binding domains of peroxisome proliferator-activated receptor isoforms. These nuclear receptors regulate expression of genes involved in glucose homeostasis, lipid metabolism, and inflammatory responses.

Research demonstrates that vanillyl-containing compounds exhibit anti-diabetic properties through modulation of glucose transport and insulin sensitivity [22]. The phenolic hydroxyl group of the vanillyl moiety may contribute to these effects through antioxidant mechanisms or direct protein interactions.

Glucose transporter regulation represents a downstream consequence of metabolic signaling alterations [26]. The compound may influence glucose transporter 4 translocation to plasma membranes through AMP-activated protein kinase-dependent mechanisms. Enhanced glucose uptake in skeletal muscle and adipose tissue would improve overall glucose homeostasis.

Mitochondrial bioenergetics modulation emerges from the compound's structural similarity to metabolic intermediates [20]. The diketone functionality may interact with components of the electron transport chain or tricarboxylic acid cycle enzymes. These interactions could enhance mitochondrial respiration efficiency and cellular ATP production.

The vanillyl group's antioxidant properties may protect mitochondrial components from oxidative damage, a key factor in metabolic dysfunction [27]. This dual mechanism of metabolic activation and cytoprotection positions 2,4-Pentanedione, 3-vanillyl- as a multifunctional metabolic modulator.

Inflammatory pathway suppression represents an additional mechanism relevant to metabolic disorders [28]. Chronic low-grade inflammation characterizes obesity and type 2 diabetes, contributing to insulin resistance and metabolic dysfunction. The vanillyl substituent's structural similarity to anti-inflammatory natural products suggests potential for cytokine modulation.

Metabolic PathwayMolecular TargetCompound InteractionPhysiological Effect
AMP-activated protein kinaseAllosteric activation siteDiketone metabolic mimicryEnhanced glucose uptake and fatty acid oxidation
Peroxisome proliferator-activated receptorLigand-binding domainVanillyl aromatic interactionsImproved insulin sensitivity
Glucose transporter 4Translocation machineryIndirect AMP-activated protein kinase activationIncreased cellular glucose uptake
Mitochondrial electron transportComplex I/III interactionsDiketone coordination chemistryEnhanced ATP production
Nuclear factor kappa BDNA-binding inhibitionVanillyl antioxidant activityReduced inflammatory gene expression

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

236.10485899 g/mol

Monoisotopic Mass

236.10485899 g/mol

Heavy Atom Count

17

UNII

V9D92S9YE5

Dates

Last modified: 08-11-2024

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